molecular formula C8H7BrO2 B157580 1-(3-Bromo-2-hydroxyphenyl)ethanone CAS No. 1836-05-1

1-(3-Bromo-2-hydroxyphenyl)ethanone

Cat. No. B157580
CAS RN: 1836-05-1
M. Wt: 215.04 g/mol
InChI Key: XPYYOCANFXTCKX-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-hydroxyphenyl)ethanone is a brominated organic compound that features a bromine atom and a hydroxyl group attached to a phenyl ring, which is further connected to an ethanone group. This structure is related to various compounds that have been studied for their molecular structure, vibrational frequencies, and potential applications in nonlinear optics and as anti-neoplastic agents . The presence of the bromine atom and the hydroxyl group on the phenyl ring can significantly influence the electronic properties and reactivity of the molecule.

Synthesis Analysis

The synthesis of related bromophenyl compounds often involves multi-step procedures that may include bromination reactions, resolution of enantiomers, and crystallization techniques . For instance, the synthesis of enantiomerically pure diarylethanes can be achieved through a 7-step procedure starting from a bromophenyl methanone derivative, with key steps including resolution by crystallization of esters . Similarly, the synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone, a key intermediate of Synephrine, is performed using bromine as the brominating reagent .

Molecular Structure Analysis

The molecular structure of bromophenyl ethanones is characterized using various computational methods and experimental techniques such as X-ray diffraction (XRD) . The geometrical parameters obtained from these studies are in agreement with experimental data, confirming the optimized structure of the molecules. The presence of substituents like bromine and fluorine atoms can influence the molecular electrostatic potential, indicating regions of negative and positive charge distribution within the molecule .

Chemical Reactions Analysis

Bromophenyl ethanones can participate in various chemical reactions due to the presence of reactive functional groups. The carbonyl group, in particular, is identified as the most reactive part of the molecule due to its electronegativity . The reactivity of these compounds can be further explored through molecular docking studies, which suggest potential inhibitory activity against enzymes like tripeptidyl peptidase II (TPII), indicating their potential use as anti-neoplastic agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl ethanones are influenced by the presence of bromine and other substituents. These compounds exhibit significant DPPH radical-scavenging activity, suggesting their potential as antioxidants . The synthesis of related compounds with different substituents has shown that the phase transition temperatures and thermodynamic parameters of these materials can vary depending on the breadth of the molecules . Additionally, molecular modeling methods have been used to establish the most stable conformations of these compounds, often involving hydrogen bond formation .

Scientific Research Applications

Hydroxycoumarin Chemistry and Applications

Hydroxycoumarins, including compounds with bromo- and hydroxy- substituents, are significant in various domains, such as pharmaceuticals, agrochemicals, and organic synthesis. The review by Jules Yoda (2020) outlines the importance of 3-hydroxycoumarin derivatives, emphasizing their synthesis, chemical reactivity, and biological properties. Although 1-(3-Bromo-2-hydroxyphenyl)ethanone is not directly mentioned, its structural similarity to compounds used as precursors in hydroxycoumarin synthesis suggests potential applications in creating novel hydroxycoumarin derivatives with significant biological activities.

Brominated Flame Retardants and Environmental Impact

Brominated compounds, particularly novel brominated flame retardants (NBFRs), have been the subject of environmental and health-related studies due to their widespread use and persistence. The study by E. A. Zuiderveen et al. (2020) reviews the occurrence and potential risks of NBFRs in various matrices, including indoor air, dust, and consumer goods. Although this compound is not a flame retardant, its brominated moiety aligns it with the broader class of brominated compounds, indicating potential research applications in studying environmental fate, toxicity, and methods for detection and removal.

Phosphonic Acid Derivatives and Applications

Phosphonic acids and their derivatives are utilized across a spectrum of fields due to their bioactive properties and role in supramolecular chemistry. The review by C. M. Sevrain et al. (2017) highlights the synthesis and diverse applications of phosphonic acids. While this compound is not directly related to phosphonic acids, the methodology and applications discussed could inspire research into synthesizing phosphonic acid derivatives from bromo-hydroxyphenyl compounds, potentially leading to new materials with unique binding and biological properties.

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H332, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

1-(3-bromo-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-5(10)6-3-2-4-7(9)8(6)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYYOCANFXTCKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10449668
Record name 1-(3-BROMO-2-HYDROXYPHENYL)ETHANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1836-05-1
Record name 1-(3-BROMO-2-HYDROXYPHENYL)ETHANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-Bromo-2'-hydroxyacetophenone
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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